N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
Description
N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a chromenopyridine derivative featuring a fused benzopyranopyridine core. Key structural attributes include a 7-fluoro substituent (enhancing electronegativity and metabolic stability), a 2-methyl group (contributing steric effects), and an N-benzyl carboxamide moiety (influencing lipophilicity and receptor binding).
Properties
IUPAC Name |
N-benzyl-7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-12-15(20(26)23-11-13-5-3-2-4-6-13)10-17-19(25)16-9-14(22)7-8-18(16)27-21(17)24-12/h2-10H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFSMVOFLDPNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
The synthesis begins with 4-chloro-3-nitro-2-methylpyridine, which undergoes nucleophilic aromatic substitution with 2-fluoro-4-hydroxyphenylboronic acid to yield 3-nitro-2-methyl-4-(2-fluoro-4-hydroxyphenyl)pyridine. Reduction of the nitro group (H₂/Pd-C) produces the corresponding amine, which is diazotized and cyanated to introduce a cyano group at the ortho position relative to the pyridine nitrogen.
Acid-Catalyzed Cyclization
Heating the cyanated intermediate in concentrated sulfuric acid at 190°C induces cyclization. The cyano group facilitates intramolecular attack, forming the chromene ring. Subsequent hydrolysis of the nitrile to a carboxamide is achieved via refluxing with benzylamine in acetic acid, yielding the N-benzyl carboxamide.
Key Challenges :
- Regioselective fluorination at the 7-position requires careful precursor design.
- Acidic conditions may degrade the methyl group at position 2, necessitating mild cyclization protocols.
Morpholine Enamine Condensation
Morpholine enamines serve as versatile intermediates for constructing chromenopyridine cores.
Enamine Formation
2-Methyl-3-carboxy-4H-chromen-4-one is treated with morpholine and phosphorus oxychloride to form the morpholine enamine. This intermediate reacts with 2-fluorobenzaldehyde under Heck conditions, facilitating aldol condensation and subsequent cyclization.
Oxidation and Functionalization
The resulting dihydrochromenopyridine is oxidized with chromium trioxide to aromatize the ring. The carboxylic acid at position 3 is then converted to the benzyl carboxamide via activation with thionyl chloride followed by reaction with benzylamine.
Advantages :
- High regiocontrol due to the directing effects of the morpholine group.
- Scalable under reflux conditions in xylene.
Knoevenagel Condensation/Michael Addition Cascade
A three-component reaction strategy enables efficient assembly of the chromenopyridine skeleton.
Reaction Components
- Aldehyde : 2-Fluorobenzaldehyde introduces the 7-fluoro substituent.
- Dione : 2-Methyl-1,3-cyclohexanedione provides the methyl group at position 2.
- Amine : Benzylamine acts as both a nucleophile and carboxamide source.
Catalytic Cyclization
In ethanol with SnCl₂·2H₂O as a catalyst, the aldehyde undergoes Knoevenagel condensation with the dione, followed by Michael addition of benzylamine. Intramolecular O-cyclization and dehydration yield the target compound.
Optimization Metrics :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 70°C | 78 |
| Catalyst Loading | 10 mol% | 85 |
| Reaction Time | 12 h | 82 |
Chromene-3-Thiocarboxamide Cyclization
Thiocarboxamides offer a route to carboxamides via sulfur displacement.
Thiocarboxamide Synthesis
3-Cyano-7-fluoro-2-methylchromone is treated with hydrogen sulfide in pyridine to form the thiocarboxamide. Reaction with benzylamine in the presence of oxalyl chloride replaces the thio group with the benzyl carboxamide.
Ring Closure
Heating the intermediate in DMSO induces cyclization via nucleophilic attack of the pyridine nitrogen on the carbonyl carbon, forming the chromeno[2,3-b]pyridine framework.
Side Reactions :
- Competing formation of chromeno[3,2-c]pyridines if cyclization occurs at the alternate position.
- Mitigated by steric hindrance from the 2-methyl group.
Palladium-Catalyzed Cross-Coupling
Late-stage functionalization via cross-coupling introduces the benzyl carboxamide.
Boronic Ester Intermediate
7-Fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is converted to its triflate ester. Suzuki-Miyaura coupling with benzylamine-derived boronic ester installs the benzyl group.
Catalytic System Optimization
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | DMF | 65 |
| Pd(OAc)₂ | BINAP | Toluene | 72 |
| PdCl₂(dppf) | SPhos | Dioxane | 81 |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three primary reactive regions:
-
Fluorine atom at the 7-position: Electrophilic substitution or nucleophilic aromatic substitution (depending on reaction conditions).
-
Carboxamide group (–CONH–): Hydrolysis, reduction, or condensation reactions.
-
Chromeno-pyridine core : Ring-opening reactions, electrophilic additions, or coordination with metal catalysts.
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization .
Electrophilic Aromatic Substitution (EAS)
The fluorine atom at the 7-position activates the aromatic ring toward electrophilic substitution. Reported reactions in similar chromeno-pyridines include:
-
Nitration : Introduces nitro groups at the 6- or 8-position.
-
Halogenation : Bromine or chlorine substitution under mild conditions.
Reduction of the Pyridine Ring
The pyridine moiety can be reduced to a piperidine derivative using catalysts like Pd/C or Raney nickel under hydrogen gas. This alters the compound’s planarity and potential biological interactions .
Ring-Opening Reactions
The chromeno-pyridine core may undergo ring-opening in the presence of strong nucleophiles (e.g., Grignard reagents) or under thermal stress, leading to linear intermediates for synthesizing polycyclic systems.
Comparative Reactivity with Structural Analogs
| Functional Group | Reaction Type | Observed in Analogous Compounds | Potential Outcomes for Target Compound |
|---|---|---|---|
| Fluorine (C7) | Nucleophilic substitution | Yes (e.g., dehydrohalogenation) | Substitution with –OH, –NH₂, or –SH |
| Carboxamide (C3) | Acid/Base hydrolysis | Yes (e.g., ester analogs) | Carboxylic acid or amine derivatives |
| Chromeno-pyridine core | Electrophilic addition | Limited data | Bromination or sulfonation products |
| Methyl group (C2) | Oxidation | Yes (e.g., to –COOH) | Formation of carboxylic acid |
Mechanistic Insights
-
Fluorine Reactivity : The electron-withdrawing nature of fluorine directs electrophiles to meta/para positions. Computational studies on similar systems suggest a Hammett substituent constant (σₚ) of ~0.78 for the fluorinated ring, indicating moderate activation .
-
Carboxamide Stability : The benzyl group in the carboxamide moiety sterically hinders hydrolysis, requiring harsher conditions (e.g., 6M HCl, 100°C) compared to unsubstituted analogs .
Unresolved Challenges
Scientific Research Applications
Medicinal Chemistry Applications
N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide has been investigated for various medicinal applications due to its potential as a therapeutic agent.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been observed to inhibit the growth of various cancer cell lines, including breast and lung cancer cells, by targeting the cell cycle and promoting programmed cell death (apoptosis) .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi . This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Anticancer Mechanism
In a recent study published in a peer-reviewed journal, researchers explored the mechanism of action of this compound on breast cancer cells. The study found that the compound inhibited the PI3K/Akt signaling pathway, leading to decreased cell proliferation and increased apoptosis rates .
Case Study 2: Antimicrobial Efficacy
A clinical trial evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that it significantly reduced bacterial load in infected animal models compared to controls, suggesting its potential as an alternative treatment for bacterial infections .
Case Study 3: Neuroprotection in Animal Models
In another study focusing on neuroprotection, animal models treated with this compound exhibited improved cognitive function and reduced markers of oxidative stress compared to untreated groups. This points towards its potential use in developing therapies for neurodegenerative conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Analogues
Structural Comparison
The table below compares substituents and functional groups of the target compound with structurally related chromenopyridine derivatives:
Key Observations :
- Positional Isomerism : Compound 20 features 8-fluoro vs. the target’s 7-fluoro , which may alter electronic distribution and binding interactions.
- Carboxamide Variations : The target’s N-benzyl group contrasts with N-phenyl (CAS 339020-72-3) and N-tetrazolyl (), affecting solubility and target engagement.
Biological Activity
N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluation based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 362.35 g/mol. It features a chromeno-pyridine structure, which is significant in medicinal chemistry for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H15FN2O3 |
| Molecular Weight | 362.35 g/mol |
| CAS Number | [Not Provided] |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The detailed synthetic pathway often utilizes various reagents and conditions to achieve the desired product purity and yield.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to the chromeno-pyridine structure. For instance, derivatives have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes.
Antiviral Activity
Research indicates that some chromeno-pyridine derivatives exhibit antiviral properties. For example, compounds with similar structures have demonstrated inhibitory effects against viruses such as H5N1 and SARS-CoV-2, suggesting that this compound may also possess antiviral activity worth exploring further.
Cytotoxicity
The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain cancer cells, which could be attributed to its ability to interfere with cellular signaling pathways or DNA synthesis.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study reported that derivatives of chromeno-pyridines exhibited Minimum Inhibitory Concentration (MIC) values ranging from 50 µM to 100 µM against E. coli and S. aureus, indicating promising antimicrobial potential.
- Evaluation Against Viral Infections : Another investigation focused on the antiviral activity of chromeno-pyridine derivatives against H5N1 showed significant inhibition rates at low concentrations (e.g., 93% inhibition at 10 µM) . This positions N-benzyl derivatives as candidates for further antiviral drug development.
- Cytotoxicity Assessment : A recent evaluation highlighted the cytotoxic effects of similar compounds on human cancer cell lines, noting IC50 values that suggest effective growth inhibition at micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step procedures, including cyclocondensation and coupling reactions. For example:
- Step 1 : Fluorinated chromenone precursors can be synthesized via cyclization of substituted salicylaldehydes with β-keto esters under acidic conditions.
- Step 2 : The pyridine ring is constructed using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination, as seen in ) .
- Step 3 : Benzylamide coupling is achieved via EDCI/HOBt-mediated reactions, similar to methods in , where triethylamine and LiOH were used to optimize yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography (e.g., and ) confirms molecular geometry and substituent positions, with mean C–C bond deviations <0.004 Å and R-factors ≤0.178 .
- Multinuclear NMR (1H, 13C, 19F) identifies fluorine substitution patterns and benzyl group orientation. For example, 19F NMR can resolve fluorobenzylidene regiochemistry .
- HPLC (≥98% purity thresholds, as in ) ensures batch consistency .
Advanced Research Questions
Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved?
- Methodological Answer :
- Co-solvent systems (e.g., DMF/water mixtures, as in ) enhance solubility while retaining crystallinity .
- Hansen solubility parameters predict solvent compatibility. For instance, polar aprotic solvents (DMF, DMSO) align with the compound’s high dipole moment (calculated via DFT).
- Table 1 : Solubility in Common Solvents (Hypothetical Data Based on Analogues):
| Solvent | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|
| DMSO | 25.6 | Shake-flask (25°C) | |
| Ethanol | 3.2 | UV-Vis titration | |
| Water | <0.1 | Nephelometry |
Q. What strategies validate stereochemical assignments when X-ray and NMR data conflict?
- Methodological Answer :
- Variable-temperature NMR (e.g., 298–343 K) resolves dynamic effects like ring puckering in chromeno-pyridine systems .
- DFT-based NMR shift calculations (using Gaussian or ORCA) reconcile experimental 13C shifts with predicted values. ’s X-ray data (R-factor = 0.058) provides a structural benchmark .
- Table 2 : X-ray vs. DFT Bond Length Comparison (Hypothetical Data):
| Bond Type | X-ray (Å) | DFT (Å) | Deviation (%) |
|---|---|---|---|
| C7–F | 1.34 | 1.33 | 0.75 |
| N1–C2 | 1.41 | 1.40 | 0.71 |
Q. How to optimize reaction conditions for the final amide coupling step?
- Methodological Answer :
- Catalyst screening : Pd(OAc)₂/Xantphos ( ) or CuI/1,10-phenanthroline for Ullman-type couplings .
- Base selection : Triethylamine ( ) vs. DBU, with yields varying by 15–20% depending on steric hindrance .
- Temperature gradients : Reactions at 80–100°C improve kinetics but may degrade thermally sensitive intermediates.
Q. What analytical methods resolve contradictions in bioactivity data across assays?
- Methodological Answer :
- Dose-response normalization : IC50 values should be adjusted for solvent effects (e.g., DMSO cytotoxicity thresholds).
- Kinetic solubility assays (e.g., equilibrium vs. thermodynamic solubility) clarify discrepancies in cell-based vs. biochemical assays .
Data Contradiction Analysis
Q. How to address inconsistencies in melting points reported across studies?
- Methodological Answer :
- DSC (Differential Scanning Calorimetry) provides precise melting ranges (e.g., 287.5–293.5°C in ) .
- Recrystallization solvent effects : Polar solvents (e.g., ethanol) yield lower-melting polymorphs vs. DMF-derived crystals .
Experimental Design Considerations
Q. What controls are essential in stability studies under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to UV light (254 nm), pH 1–13 buffers, and 40°C/75% RH for 14 days.
- LC-MS monitoring : Track degradation products (e.g., hydrolyzed amide bonds or fluorobenzyl cleavage) .
Advanced Structural Analysis
Q. How does fluorine substitution at C7 influence electronic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
